molecular formula C12H14BrNO2 B8153611 1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone

1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone

Cat. No.: B8153611
M. Wt: 284.15 g/mol
InChI Key: GLHGBFLSVGYGGK-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone is a synthetic organic compound characterized by the presence of an azetidine ring, a bromo-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloropropylamine.

    Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

    Coupling Reaction: The final step involves coupling the azetidine ring with the brominated and methoxylated aromatic compound using appropriate coupling agents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Synthetic Utility: In organic synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups, guiding its behavior in various chemical reactions.

Comparison with Similar Compounds

    1-(Azetidin-1-yl)-2-(4-chloro-2-methoxyphenyl)ethanone: Similar structure but with a chloro substituent instead of bromo.

    1-(Azetidin-1-yl)-2-(4-bromo-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of methoxy.

Uniqueness: 1-(Azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone is unique due to the combination of the azetidine ring, bromo substituent, and methoxy group, which collectively influence its chemical reactivity and potential applications. The presence of the bromo group enhances its reactivity in substitution reactions, while the methoxy group can affect its electronic properties and interactions with biological targets.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-bromo-2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-8-10(13)4-3-9(11)7-12(15)14-5-2-6-14/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHGBFLSVGYGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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